6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione
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Overview
Description
6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the condensation of 4-methoxyaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(4-Methoxyanilino)-1,3-benzothiazole
- 6-(4-Methoxyanilino)-2-methyl-1,3-benzothiazole-4,7-dione
Uniqueness
What sets 6-(4-Methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione apart is its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
650635-79-3 |
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Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-(4-methoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C16H14N2O3S/c1-8-12(18-10-4-6-11(21-3)7-5-10)15(20)16-13(14(8)19)17-9(2)22-16/h4-7,18H,1-3H3 |
InChI Key |
ITRWKRMWNIHFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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